molecular formula C11H12N2O2 B11134530 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11134530
M. Wt: 204.22 g/mol
InChI Key: JHBRFGJREUSIJN-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon of the pyridazinone ring and a phenyl group attached to the sixth carbon. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

    Reduction: Formation of 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)-6-phenylpyridazin-3(2H)-one
  • 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-ol
  • 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-carboxylic acid

Uniqueness

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxymethyl and phenyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C11H12N2O2/c14-8-13-11(15)7-6-10(12-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2

InChI Key

JHBRFGJREUSIJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CO

Origin of Product

United States

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